molecular formula C65H85N17O12 B1665850 Avorelin CAS No. 140703-49-7

Avorelin

Cat. No. B1665850
M. Wt: 1296.5 g/mol
InChI Key: HJNZCKLMRAOTMA-BRBGIFQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avorelin, also known as EP-23904, MF-6001, Meterelin, is a luteinizing hormone releasing hormone (LH-RH) agonist potentially for the treatment of prostate.

Scientific Research Applications

1. Clinical Trials in Humans

Avorelin, identified as a superagonist of natural luteinizing-hormone-releasing-hormone (LHRH), has been explored in clinical trials. Formulated in high molecular weight polylactic glycolic acid, it facilitates protracted and continuous release from subcutaneous implants. This was demonstrated in both dogs and men during a clinical phase II trial, with chemical castration maintained for at least 6 months in both species (Boutignon et al., 1997).

2. Pharmacodynamics in Prostate Cancer Treatment

Avorelin has shown promising results in the treatment of prostate cancer. A study on its pharmacodynamics revealed that its sustained release depot formulation, when administered to patients with prostate cancer, maintained medical castration for over 6 months. This was observed with two different doses of avorelin depots, indicating its potential as a long-acting LHRH agonist formulation (Kaisary et al., 1999).

3. Impact on Development in Primates

A study on infant rhesus monkeys demonstrated the impact of avorelin on the development of external genitalia. Manipulating testosterone levels through avorelin treatment led to significant changes in penile and clitoral development, highlighting its effects on sexual differentiation and development in primates (Brown et al., 1999).

properties

CAS RN

140703-49-7

Product Name

Avorelin

Molecular Formula

C65H85N17O12

Molecular Weight

1296.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C65H85N17O12/c1-5-69-63(93)54-17-11-25-82(54)64(94)47(16-10-24-70-65(66)67)75-57(87)48(26-35(2)3)76-61(91)52(30-43-36(4)73-45-15-9-7-13-42(43)45)80-58(88)49(27-37-18-20-40(84)21-19-37)77-62(92)53(33-83)81-59(89)50(28-38-31-71-44-14-8-6-12-41(38)44)78-60(90)51(29-39-32-68-34-72-39)79-56(86)46-22-23-55(85)74-46/h6-9,12-15,18-21,31-32,34-35,46-54,71,73,83-84H,5,10-11,16-17,22-30,33H2,1-4H3,(H,68,72)(H,69,93)(H,74,85)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,86)(H,80,88)(H,81,89)(H4,66,67,70)/t46-,47-,48-,49-,50-,51-,52+,53-,54-/m0/s1

InChI Key

HJNZCKLMRAOTMA-BRBGIFQRSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=C(NC3=CC=CC=C32)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(NC3=CC=CC=C32)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(NC3=CC=CC=C32)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XHWSYXLRP

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Avorelin;  EP-23904;  MF-6001;  EP23904;  MF6001;  EP 23904;  MF 6001. Meterelin;  2-Me-D-Trp(6),desgly(10)-LHRH ethylamide.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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